molecular formula C6H8O4 B6153036 2-methylcyclopropane-1,1-dicarboxylic acid CAS No. 10180-00-4

2-methylcyclopropane-1,1-dicarboxylic acid

Cat. No.: B6153036
CAS No.: 10180-00-4
M. Wt: 144.12 g/mol
InChI Key: SPAYAPLBTKGPME-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1,1-dicarboxylic acid is an organic compound with the molecular formula C6H8O4 It is a derivative of cyclopropane, featuring two carboxylic acid groups attached to the same carbon atom, along with a methyl group on the cyclopropane ring

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

2-Methylcyclopropane-1,1-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-methylcyclopropane-1,1-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of specific enzymes, altering metabolic pathways and affecting cellular functions . The presence of the cyclopropane ring and carboxylic acid groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 2-Methylcyclopropane-1,1-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the cyclopropane ring. This structural arrangement imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

10180-00-4

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

2-methylcyclopropane-1,1-dicarboxylic acid

InChI

InChI=1S/C6H8O4/c1-3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)

InChI Key

SPAYAPLBTKGPME-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C(=O)O)C(=O)O

Purity

95

Origin of Product

United States

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